molecular formula C19H30O B14632249 3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane CAS No. 53832-42-1

3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane

Cat. No.: B14632249
CAS No.: 53832-42-1
M. Wt: 274.4 g/mol
InChI Key: JRIXQIJWSHCTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane is an organic compound characterized by its unique structure, which includes an oxirane ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale epoxidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing catalysts to enhance reaction rates and selectivity. The choice of catalysts and reaction conditions can significantly impact the overall yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction typically produces diols .

Scientific Research Applications

3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane is unique due to its combination of an oxirane ring and a substituted phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

53832-42-1

Molecular Formula

C19H30O

Molecular Weight

274.4 g/mol

IUPAC Name

3-[6-(4-ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane

InChI

InChI=1S/C19H30O/c1-5-16-10-12-17(13-11-16)8-6-7-15(2)9-14-18-19(3,4)20-18/h10-13,15,18H,5-9,14H2,1-4H3

InChI Key

JRIXQIJWSHCTNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCCC(C)CCC2C(O2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.